2-(4-Bromophenyl)furo[3,2-b]pyridine 2-(4-Bromophenyl)furo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18591978
InChI: InChI=1S/C13H8BrNO/c14-10-5-3-9(4-6-10)13-8-11-12(16-13)2-1-7-15-11/h1-8H
SMILES:
Molecular Formula: C13H8BrNO
Molecular Weight: 274.11 g/mol

2-(4-Bromophenyl)furo[3,2-b]pyridine

CAS No.:

Cat. No.: VC18591978

Molecular Formula: C13H8BrNO

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)furo[3,2-b]pyridine -

Specification

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
IUPAC Name 2-(4-bromophenyl)furo[3,2-b]pyridine
Standard InChI InChI=1S/C13H8BrNO/c14-10-5-3-9(4-6-10)13-8-11-12(16-13)2-1-7-15-11/h1-8H
Standard InChI Key OBAAQWGMAOCDKB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(O2)C3=CC=C(C=C3)Br)N=C1

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule consists of a fused furan (oxygen-containing) and pyridine (nitrogen-containing) ring system, with a bromine atom at the para position of the phenyl group. This arrangement creates a planar, conjugated system that influences electronic properties and intermolecular interactions .

Physicochemical Properties

Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₈BrNO
Molecular Weight282.11 g/mol
LogP (XLOGP3)3.32
Solubility (ESOL)0.0234 mg/mL (moderately soluble)
CYP InhibitionCYP1A2 and CYP2C19 inhibitor

The bromine atom enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura and Ullmann-type couplings .

Synthetic Methodologies

Copper-Mediated Cyclization

Furo[3,2-b]pyridine scaffolds can be assembled via copper-mediated oxidative cyclization, as demonstrated in related compounds . For 2-(4-bromophenyl) derivatives, this approach may involve halogenated precursors and aryl Grignard reagents.

Green Synthesis Approaches

Microwave-assisted and solvent-free protocols have been reported for analogous furopyridines, reducing reaction times from hours to minutes . Such methods could be adapted for this compound to improve sustainability.

Biological Activities and Mechanisms

Kinase Inhibition

The furo[3,2-b]pyridine core exhibits selective inhibition of CLK (cdc-like kinases), with IC₅₀ values in the nanomolar range. Substitutions at the 3- and 5-positions modulate selectivity and potency .

Hedgehog Pathway Modulation

Derivatives lacking kinase inhibitory activity show sub-micromolar efficacy in Hedgehog signaling, a pathway implicated in cancer and developmental disorders .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s balance of lipophilicity (LogP ≈ 3.3) and solubility makes it a promising scaffold for CNS-targeted drugs, supported by its BBB permeability prediction .

Fluorescent Probes

Analogous furopyridines are used as fluorescent probes due to their rigid, conjugated structures . The bromine atom allows further functionalization with fluorophores via cross-coupling.

Comparative Analysis with Structural Analogs

CompoundStructural VariationKey Difference
2-(4-Chlorophenyl) derivativeCl instead of BrLower reactivity; reduced LogP (3.15)
5-Methylfuro[3,2-b]pyridineMethyl substituentIncreased steric hindrance
Furo[2,3-b]pyridineDifferent ring fusionAltered electronic conjugation

The bromophenyl variant’s superior halogen bonding capacity enhances interactions with biological targets compared to chloro or methyl analogs .

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